Reduced RSK2 Inhibitory Potency vs. a 2,4-Dianilinopyrimidine Analog
4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine demonstrates significantly weaker inhibition of Ribosomal protein S6 kinase alpha-3 (RSK2) compared to a potent 2,4-dianilinopyrimidine derivative [1][2]. While the target compound exhibits an IC50 of 5,850 nM, a structurally related analog, 2,4-dianilinopyrimidine derivative 3e, shows a much higher potency, with a reported IC50 of 2.3 nM [2]. This difference of over 2,500-fold in potency highlights the target compound's utility as a low-affinity probe for establishing baseline inhibition or for SAR studies focused on optimizing away from RSK2.
| Evidence Dimension | RSK2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,850 nM |
| Comparator Or Baseline | 2,4-dianilinopyrimidine derivative 3e; IC50 = 2.3 nM |
| Quantified Difference | ~2,543-fold weaker inhibition |
| Conditions | In vitro kinase assay using fluorescent peptide substrate (Target Compound) [1] vs. in vitro kinase assay (Comparator) [2]. |
Why This Matters
This data positions the target compound as a well-characterized, low-potency RSK2 inhibitor, distinct from high-potency agents and ideal for specific experimental controls.
- [1] BindingDB. (n.d.). BDBM50355566 (CHEMBL1910634): 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355566&tag=rep&fil=entry&entryid=50034023&submit=summary View Source
- [2] Zhou, Y., et al. (2025). Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors. European Journal of Medicinal Chemistry, 281, 116456. View Source
